6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine
Overview
Description
6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structures
Research into the crystal and molecular structures of related compounds has been conducted to understand their conformational differences and hydrogen-bonding interactions. These studies provide insight into the stabilization mechanisms within crystal structures, which is crucial for designing compounds with desired physical and chemical properties (Odell et al., 2007).
Hydrogen Bonding and Structural Analysis
Investigations on hydrogen bonding and structural analysis have been carried out, highlighting the importance of N-H...N hydrogen bonds and aromatic pi-pi stacking interactions in forming layered structures in crystals. This research helps in understanding the molecular arrangement and potential interaction sites for biological activity (Glidewell et al., 2003).
Synthesis and Biological Activity
The synthesis and biological activity evaluation of derivatives have been a significant area of research. Studies have shown the synthesis of substituted benzamide derivatives and their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against different fungal strains. Compounds with specific moieties have demonstrated significant antibacterial and antifungal activity, presenting potential for further development as antimicrobial agents (Vijaya Laxmi et al., 2019).
Antihypertensive Activity
Research on derivatives has also explored their antihypertensive activity, with certain compounds showing the ability to lower blood pressure in hypertensive rat models. These findings indicate potential therapeutic applications for cardiovascular diseases (Bennett et al., 1981).
General Synthesis and Fragmentation Studies
Further studies have been conducted on the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under electrospray ionization, providing insights into the chemical behavior and potential applications of these compounds in various fields (Erkin et al., 2015).
Properties
IUPAC Name |
2-methyl-6-(phenylmethoxymethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-15-12(7-13(14)16-10)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZNSYCRLWUMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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